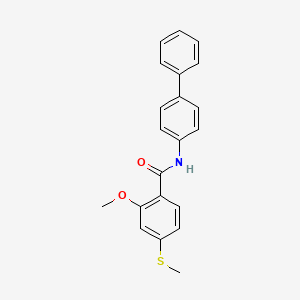
N-4-biphenylyl-2-methoxy-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BML-210 is a synthetic compound that belongs to the class of benzamides. It was first synthesized by researchers at the Bristol-Myers Squibb Pharmaceutical Research Institute in the 1990s. Since then, BML-210 has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of BML-210 is not fully understood. However, studies have shown that BML-210 inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BML-210 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
BML-210 has been shown to have various biochemical and physiological effects. In cancer research, BML-210 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). In inflammation research, BML-210 has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In neurodegenerative disease research, BML-210 has been shown to have neuroprotective effects, including the inhibition of neuroinflammation and the promotion of neuronal survival.
実験室実験の利点と制限
One advantage of using BML-210 in lab experiments is its specificity for COX-2 and HDACs, which allows for targeted inhibition of these enzymes. However, one limitation is that BML-210 is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on BML-210. In cancer research, future studies could focus on the use of BML-210 in combination with other cancer therapies to enhance its efficacy. In inflammation research, future studies could focus on the use of BML-210 in animal models of inflammatory diseases to further investigate its therapeutic potential. In neurodegenerative disease research, future studies could focus on the use of BML-210 in animal models of Alzheimer's and Parkinson's to further investigate its neuroprotective effects.
In conclusion, BML-210 is a synthetic compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. Its specificity for COX-2 and HDACs makes it a promising candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of BML-210 involves the reaction of 4-biphenylyl-2-methoxy-4-(methylthio)benzoic acid with thionyl chloride, followed by the reaction with ammonia and then with acetic anhydride. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
BML-210 has been studied extensively for its potential therapeutic applications in various fields of medicine. In cancer research, BML-210 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Inflammation research has also shown that BML-210 has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, BML-210 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(4-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-24-20-14-18(25-2)12-13-19(20)21(23)22-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWVKIYHZRCAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
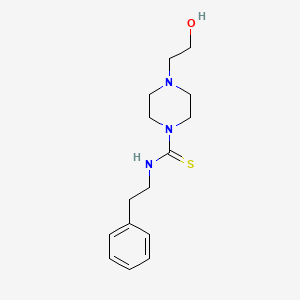
![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5737518.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)
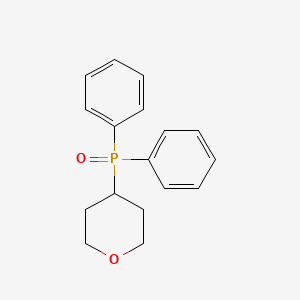

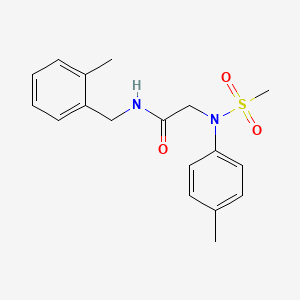

![3-[2-(4-bromophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5737573.png)
![N-[2-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5737581.png)
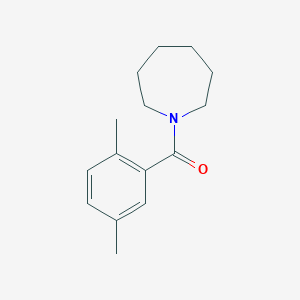
![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5737588.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5737611.png)
